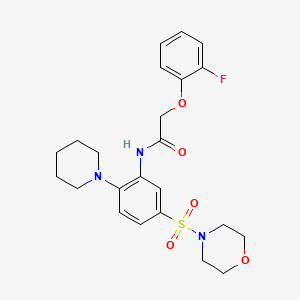
2-(2-fluorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action, with significant biochemical and physiological effects that make it a promising tool for research.
Mécanisme D'action
2-(2-fluorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide A works by inhibiting the activity of certain enzymes, specifically those involved in the regulation of cellular processes such as cell growth and division. This inhibition leads to a decrease in the activity of these processes, which can have significant effects on cellular function. Additionally, this compound A has been shown to modulate the activity of certain signaling pathways, further contributing to its potential therapeutic value.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound A have been extensively studied, with several key findings emerging. This compound A has been shown to inhibit the activity of certain enzymes involved in cell growth and division, leading to a decrease in the proliferation of cancer cells. Additionally, this compound A has been shown to modulate the activity of certain signaling pathways, leading to changes in cellular function. These effects make this compound A a promising tool for research into the mechanisms of disease and potential therapeutic interventions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 2-(2-fluorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide A is its high purity and yield, which makes it a reliable tool for research. Additionally, its unique mechanism of action and significant biochemical and physiological effects make it a valuable tool for studying disease and potential therapeutic interventions. However, there are also some limitations to the use of this compound A in lab experiments, including its potential toxicity and the need for further research into its safety and efficacy.
Orientations Futures
There are several future directions for research into 2-(2-fluorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide A, including its potential use as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound A and its effects on cellular function. Finally, there is a need for further research into the safety and efficacy of this compound A, particularly in clinical trials.
Méthodes De Synthèse
The synthesis of 2-(2-fluorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide A involves several steps, including the reaction of 2-fluorophenol with 2-bromoacetophenone to form 2-(2-fluorophenyl)acetophenone. This intermediate is then reacted with morpholine and piperidine to form the final product, this compound A. The synthesis of this compound A has been optimized for high yield and purity, making it a reliable tool for research.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide A has been used in a variety of scientific research applications, including as a tool for studying the role of certain proteins in disease states. It has been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for diseases such as cancer and Alzheimer's disease. Additionally, this compound A has been used to study the mechanism of action of certain drugs, providing valuable insights into their effectiveness and potential side effects.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5S/c24-19-6-2-3-7-22(19)32-17-23(28)25-20-16-18(33(29,30)27-12-14-31-15-13-27)8-9-21(20)26-10-4-1-5-11-26/h2-3,6-9,16H,1,4-5,10-15,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHCJDQXIJNFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
![Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate](/img/structure/B7498308.png)
![N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498314.png)
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)

![3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7498329.png)
![3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
![1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7498355.png)
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)
![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)
![N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)

